ethyl 2-(7H-purin-6-ylsulfanyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(7H-purin-6-ylsulfanyl)acetate is a chemical compound that belongs to the class of esters It is characterized by the presence of a purine ring, which is a heterocyclic aromatic organic compound containing four nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(7H-purin-6-ylsulfanyl)acetate typically involves the reaction of ethyl bromoacetate with 6-mercaptopurine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(7H-purin-6-ylsulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(7H-purin-6-ylsulfanyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 2-(7H-purin-6-ylsulfanyl)acetate involves its interaction with specific molecular targets. The purine ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to the modification of their function. These interactions can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethylacetat: Ein einfacher Ester mit einer ähnlichen Struktur, aber ohne den Purinring.
6-Mercaptopurin: Ein Purinderivat mit einer Thiolgruppe, das als Chemotherapeutikum verwendet wird.
Ethyl-2-(6-Chlorpyridin-2-yl)acetat: Ein weiterer Ester mit einem heterozyklischen Ring, der in verschiedenen Anwendungen verwendet wird.
Einzigartigkeit
Ethyl-2-(7H-Purin-6-ylsulfanyl)acetat ist aufgrund des Vorhandenseins sowohl des Purinrings als auch der Estergruppe einzigartig. Diese Kombination ermöglicht vielfältige chemische Reaktivität und potenzielle Anwendungen in verschiedenen Bereichen. Die Fähigkeit der Verbindung, mit biologischen Molekülen zu interagieren, macht sie besonders wertvoll in der medizinischen Chemie und Medikamentenentwicklung.
Eigenschaften
CAS-Nummer |
6941-72-6 |
---|---|
Molekularformel |
C9H10N4O2S |
Molekulargewicht |
238.27 g/mol |
IUPAC-Name |
ethyl 2-(7H-purin-6-ylsulfanyl)acetate |
InChI |
InChI=1S/C9H10N4O2S/c1-2-15-6(14)3-16-9-7-8(11-4-10-7)12-5-13-9/h4-5H,2-3H2,1H3,(H,10,11,12,13) |
InChI-Schlüssel |
RUTWSJRQLPNXEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CSC1=NC=NC2=C1NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.